molecular formula C9H10BrNO2S B3247052 3-Amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans CAS No. 1807920-02-0

3-Amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans

Cat. No.: B3247052
CAS No.: 1807920-02-0
M. Wt: 276.15
InChI Key: HSLYDEAOOXOAAK-MLUIRONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans: is a heterocyclic compound that belongs to the benzothiophene family This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzothiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans can be achieved through several synthetic routes. One common method involves the bromination of 2-methylbenzothiophene followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as dichloromethane or acetonitrile. The amino group can be introduced using ammonia or an amine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The amino and bromine groups on the benzothiophene ring can participate in various substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as cyanide, thiolate, or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Cyanide ions, thiolate ions, alkoxide ions

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, thioether derivatives

    Substitution: Various substituted benzothiophene derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules

Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.

Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to explore its efficacy and safety in various therapeutic contexts.

Industry: In the industrial sector, the compound is used in the development of advanced materials such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

  • 3-Amino-5-bromo-2-methylbenzothiophene
  • 2-Methyl-3-bromo-1lambda6-benzothiophene-1,1-dione
  • 5-Bromo-2-methyl-1lambda6-benzothiophene-1,1-dione

Comparison: Compared to similar compounds, 3-Amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans is unique due to the presence of both an amino group and a bromine atom on the benzothiophene ring. This dual functionality allows for a wider range of chemical reactions and applications. Additionally, the trans configuration of the compound may impart distinct stereochemical properties that influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(2R,3S)-5-bromo-2-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c1-5-9(11)7-4-6(10)2-3-8(7)14(5,12)13/h2-5,9H,11H2,1H3/t5-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLYDEAOOXOAAK-MLUIRONXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(S1(=O)=O)C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C2=C(S1(=O)=O)C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans
Reactant of Route 2
3-Amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans
Reactant of Route 3
3-Amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans
Reactant of Route 4
3-Amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans
Reactant of Route 5
3-Amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans
Reactant of Route 6
3-Amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans

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